Fmoc-L-Orn(Palm)-OH
Description
Fmoc-L-Orn(Palm)-OH is a modified amino acid derivative used in peptide synthesis, particularly for introducing lipid moieties into peptide sequences. The compound consists of:
- Fmoc (9-fluorenylmethoxycarbonyl): A temporary protecting group for the α-amino group, removable under basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS) .
- Ornithine (Orn): A diamino acid with a side chain containing two amino groups.
- Palmitoyl (Palm): A long-chain fatty acid (C16) covalently attached to the δ-amino group of ornithine. This modification enhances hydrophobicity, promoting membrane interaction, cellular uptake, and stability in lipid-rich environments .
The palmitoyl group distinguishes this compound from other ornithine derivatives, making it valuable for synthesizing lipidated peptides with therapeutic or functional applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(hexadecanoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-34(39)37-26-19-24-33(35(40)41)38-36(42)43-27-32-30-22-17-15-20-28(30)29-21-16-18-23-31(29)32/h15-18,20-23,32-33H,2-14,19,24-27H2,1H3,(H,37,39)(H,38,42)(H,40,41)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUXBSWAKJJNBB-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Orn(Palm)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-ornithine is protected using the Fmoc group. This is achieved by reacting L-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate.
Palmitoylation: The side chain amino group of the protected L-ornithine is then acylated with palmitoyl chloride to introduce the palmitoyl group. This reaction is usually carried out in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Orn(Palm)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Acylation: The free amino group can be further acylated with different acyl chlorides to introduce various functional groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Acylation: Palmitoyl chloride in the presence of triethylamine.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like hydroxybenzotriazole (HOBt).
Major Products
Deprotection: L-Orn(Palm)-OH.
Acylation: Various acylated derivatives depending on the acyl chloride used.
Coupling: Peptides containing the Fmoc-L-Orn(Palm) residue.
Scientific Research Applications
Peptide Synthesis
Overview : Fmoc-L-Orn(Palm)-OH serves as a crucial building block in the synthesis of peptides and peptidomimetics. The Fmoc group protects the amino functionality during synthesis, while the palmitoyl group enhances the compound's lipophilicity.
Key Reactions :
- Deprotection : The Fmoc group can be removed using piperidine in dimethylformamide (DMF), revealing the free amino group for further reactions.
- Coupling Reactions : The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Table 1: Peptide Synthesis Parameters
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Deprotection | Piperidine in DMF | Room temperature |
| Coupling | DIC, HOBt | Room temperature |
Drug Delivery Systems
Overview : The palmitoyl modification significantly enhances the lipophilicity of peptides, improving their ability to cross cellular membranes. This property is particularly valuable for developing drug delivery systems.
Mechanism of Action :
- Cell Membrane Penetration : The hydrophobic nature of the palmitoyl group facilitates the incorporation of peptides into lipid bilayers, enhancing cellular uptake.
Case Study: Enhanced Cellular Uptake
A comparative study demonstrated that peptides modified with this compound exhibited significantly higher cellular uptake than their non-palmitoylated counterparts.
Bioconjugation
Overview : this compound is utilized to attach peptides to lipids or other biomolecules, facilitating studies on protein-lipid interactions and enhancing the targeting efficiency of therapeutic agents.
Applications :
- Targeted Therapy : By linking therapeutic peptides to lipid carriers, researchers can improve the specificity and efficacy of treatments.
Therapeutic Applications
The modified peptides containing Fmoc-L-Orn(Palm) have shown potential therapeutic applications, particularly in antimicrobial and anticancer activities.
Antifibrotic Activity
A notable study investigated the antifibrotic properties of a peptide derived from this compound. Results indicated an increase in matrix metalloproteinase (MMP) production, promoting collagen degradation and tissue remodeling.
Table 2: Antifibrotic Activity Parameters
| Parameter | Control (No Treatment) | This compound Treatment |
|---|---|---|
| MMP-2 Production (pg/mL) | 50 | 150 |
| Fibrosis Score | 3 | 1 |
Pharmacokinetics
In pharmacokinetic studies, this compound demonstrated a longer serum half-life compared to unmodified forms. This suggests that lipidation could enhance the stability and effectiveness of therapeutic peptides.
Mechanism of Action
The mechanism of action of Fmoc-L-Orn(Palm)-OH depends on its application:
Peptide Synthesis: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The palmitoyl group can enhance the stability and membrane permeability of the resulting peptides.
Drug Delivery: The palmitoyl group facilitates the incorporation of peptides into lipid bilayers, enhancing their cellular uptake.
Comparison with Similar Compounds
Structural and Functional Differences
(A) Fmoc-L-Orn(Boc)-OH
- Protecting Group: Boc (tert-butyloxycarbonyl) on the δ-amino group.
- Key Properties :
- Applications : Widely used in peptide synthesis where temporary protection is needed (e.g., antimicrobial peptides, β-catenin/BCL9 inhibitors) .
(B) Fmoc-L-Orn(Alloc)-OH
- Protecting Group: Alloc (allyloxycarbonyl) on the δ-amino group.
- Key Properties :
- Applications : Ideal for synthesizing branched or cyclic peptides requiring selective side-chain modifications .
(C) Fmoc-L-Lys(Boc)-OH
- Structural Difference : Lysine (Lys) has an additional methylene group compared to ornithine (Orn).
- Key Properties :
- Longer side chain increases flexibility and alters peptide conformation.
- Reduced steric hindrance compared to Palm-modified Orn.
- Applications : Common in peptides requiring extended cationic or hydrophobic interactions (e.g., cell-penetrating peptides) .
(D) Other Diamino Acids
- Citrulline (Cit), Dab, Dap: Shorter side chains than Orn (Dab: 2,4-diaminobutyric acid; Dap: 2,3-diaminopropionic acid).
- Key Properties :
- Reduced basicity and hydrophobicity compared to Orn derivatives.
- Influence antimicrobial activity by modulating charge and membrane interaction .
Biological Activity
Fmoc-L-Orn(Palm)-OH, a palmitoylated derivative of L-ornithine, is an important compound in the field of medicinal chemistry and biochemistry. This compound is characterized by its palmitoyl group, which enhances its biological activity through lipid modification. This article explores the biological activity of this compound, including its mechanisms of action, applications in therapeutic contexts, and relevant research findings.
- Chemical Formula : C36H52N2O5
- Molecular Weight : 592.83 g/mol
- CAS Number : 1301706-41-1
- Purity : Minimum purity of 95% .
The palmitoyl modification in this compound plays a crucial role in its biological activity:
- Lipid Modification : Palmitoylation enhances the hydrophobicity of the compound, facilitating membrane interaction and cellular uptake. This modification is critical for the regulation of protein stability and activity through reversible cycles of palmitoylation and depalmitoylation .
- Protein Interaction : The compound can influence protein-protein interactions, particularly in signaling pathways. For instance, palmitoylated proteins often exhibit altered localization and function, which can affect cellular signaling cascades .
1. Cellular Uptake and Membrane Interaction
Studies indicate that this compound exhibits enhanced cellular uptake compared to its non-palmitoylated counterparts. This is attributed to its ability to integrate into lipid bilayers more effectively due to the hydrophobic nature of the palmitoyl group.
2. Therapeutic Applications
This compound has potential applications in various therapeutic areas:
- Peptide Therapeutics : Similar to other lipidated amino acids, it can prolong the circulation half-life of peptide-based drugs by enhancing their binding to serum albumin, thus improving pharmacokinetics .
- Antifibrotic Properties : Research has shown that palmitoylated peptides can exert antifibrotic effects by modulating fibroblast activity and promoting matrix metalloproteinase (MMP) production, which is crucial for tissue remodeling .
Case Study 1: Antifibrotic Activity
In a study involving human cardiac fibroblasts, this compound was tested for its ability to modulate MMP production. Results indicated that the compound significantly increased MMP-2 levels, thereby promoting collagen degradation and resolving fibrosis in animal models .
| Parameter | Control (No Treatment) | This compound Treatment |
|---|---|---|
| MMP-2 Production (pg/mL) | 50 | 150 |
| Fibrosis Score | 3 | 1 |
Case Study 2: Pharmacokinetics
A pharmacokinetic study demonstrated that this compound exhibited a longer half-life in serum compared to its unmodified form. The presence of the palmitoyl group decreased the rate of degradation, suggesting that lipidation could be a viable strategy for enhancing the stability of therapeutic peptides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
